2-(溴甲基)-3,5-二硝基苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

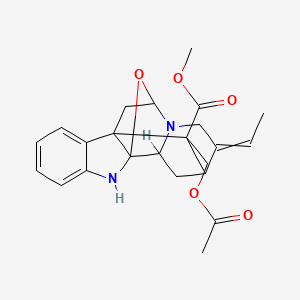

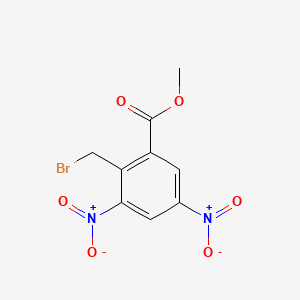

“Methyl 2-(bromomethyl)-3,5-dinitrobenzoate” is a complex organic compound. It likely contains a benzoate group (a benzene ring attached to a carboxylate), a bromomethyl group (a carbon attached to a bromine and a hydrogen), and nitro groups (nitrogen and oxygen groups) attached to the benzene ring .

Synthesis Analysis

While specific synthesis methods for “Methyl 2-(bromomethyl)-3,5-dinitrobenzoate” are not available, bromomethylation is a common reaction in organic chemistry. For instance, the bromomethylation of thiols has been studied, which could potentially be relevant .

科学研究应用

抗真菌活性

2-(溴甲基)-3,5-二硝基苯甲酸甲酯和相关化合物表现出显着的抗真菌活性。它们在针对各种真菌的孢子萌发试验中有效,并作为保护性杀菌剂对抗小麦锈病和蚕豆上的巧克力斑点,其功效超过其他杀菌剂,如氧羧菌素和甲基托布津 (Lehtonen、Summers 和 Carter,1972)。

抗癌药物合成

该化合物是抑制胸苷酸合酶的抗癌药物合成的关键中间体。它通过 2-氨基-5-甲基苯甲酸通过各种化学过程合成的,展示了其在制药中的重要性 (曹胜利,2004)。

血清肌酐测定

2-(溴甲基)-3,5-二硝基苯甲酸甲酯在血清肌酐测定中发挥作用。它与肌酐反应形成 3,5-二硝基苯甲酸酯,用于血清肌酐的分析回收,提高了医学诊断的准确性和特异性 (Parekh 和 Sims,1977)。

细菌趋化性

该化合物参与枯草芽孢杆菌趋化蛋白中谷氨酸残基的甲基化,在细菌运动和行为中起着至关重要的作用 (Ahlgren 和 Ordal,1983)。

晶体结构研究

2-(溴甲基)-3,5-二硝基苯甲酸甲酯有助于理解晶体结构,包括各种化合物中的氢键和分子框架。这在晶体学和材料科学领域至关重要 (Vasconcelos 等,2006)。

药物防腐剂

3,5-二硝基苯甲酸的衍生物,包括 2-(溴甲基)-3,5-二硝基苯甲酸甲酯,已被评估为药物产品的防腐剂。它们在抑制微生物生长方面显示出比标准防腐剂(如对羟基苯甲酸甲酯和对羟基苯甲酸丙酯)更好的功效 (Kumar,2012)。

作用机制

Target of Action

It’s worth noting that similar compounds have been found to target proteins like cereblon (crbn), which plays a crucial role in various immunologic conditions .

Mode of Action

It’s known that brominated compounds often participate in nucleophilic substitution reactions . In such reactions, the bromine atom is replaced by a nucleophile, leading to changes in the compound’s structure and function.

Biochemical Pathways

Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions . This suggests that Methyl 2-(bromomethyl)-3,5-dinitrobenzoate might also be involved in similar biochemical pathways.

Pharmacokinetics

Similar compounds have been noted for their poor solubility in water and poor absorption from the intestines , which could impact the bioavailability of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate.

Result of Action

Similar compounds have been found to have anti-angiogenic and anti-inflammatory properties , suggesting that Methyl 2-(bromomethyl)-3,5-dinitrobenzoate might have similar effects.

Action Environment

The action, efficacy, and stability of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of acids, bases, oxidizing agents, and reducing agents . Additionally, its solubility in water can impact its distribution in the environment and its availability for biological interactions .

属性

IUPAC Name |

methyl 2-(bromomethyl)-3,5-dinitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O6/c1-18-9(13)6-2-5(11(14)15)3-8(12(16)17)7(6)4-10/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTMRDHUKBJZEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696352 |

Source

|

| Record name | Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |

CAS RN |

153754-31-5 |

Source

|

| Record name | Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。